REACTION_CXSMILES
|
[O:1]1CCO[CH:2]1[C:6]1[CH:12]=[CH:11][C:9](N)=[C:8]([O:13][C:14]([F:17])([F:16])[F:15])[CH:7]=1.[Br-:18]>>[Br:18][C:9]1[CH:11]=[CH:12][C:6]([CH:2]=[O:1])=[CH:7][C:8]=1[O:13][C:14]([F:17])([F:16])[F:15]
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(OCC1)C1=CC(=C(N)C=C1)OC(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
dioxolane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(OCC1)C1=CC(=C(N)C=C1)OC(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=O)C=C1)OC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |